1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
Description
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C23H22N4O3S/c1-14-5-9-18(10-6-14)21-22(15(2)28)31-23-25-24-20(27(23)26(21)16(3)29)13-17-7-11-19(30-4)12-8-17/h5-12H,13H2,1-4H3 |
InChI Key |
SQXYKOVIUMRIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)CC4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
Intermediate 1: 4-Amino-5-(4-methylphenacylthio)-1,2,4-triazole
A solution of 4-amino-1,2,4-triazole-3-thiol (1.0 equiv) and 4-methylphenacyl bromide (1.1 equiv) in ethyl acetate is refluxed for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 78–85%).
Intermediate 2: 3-(4-Methoxybenzyl)-6-(4-methylphenyl)-7H-triazolo[3,4-b][1,thiadiazine
Intermediate 1 (1.0 equiv) is reacted with 4-methoxybenzyl chloride (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. The crude product is purified via column chromatography (hexane:ethyl acetate, 3:1).
Cyclization to Form the Triazolo-Thiadiazine Core
The triazole-thiol intermediate undergoes cyclization with phenacyl bromide derivatives. For example, refluxing 4-amino-5-(4-methylphenacylthio)-1,2,4-triazole in ethanol with triethylamine (0.1 equiv) for 5–7 hours yields the triazolo-thiadiazine scaffold. Electron-donating groups on the phenacyl bromide (e.g., 4-methylphenyl) necessitate extended reaction times (8–10 hours) compared to electron-withdrawing analogues.
Introduction of the 4-Methoxybenzyl Group
Alkylation at position 3 is achieved using 4-methoxybenzyl chloride in DMF. Kinetic studies show that elevated temperatures (80–90°C) and excess alkylating agent (1.2–1.5 equiv) maximize substitution efficiency (yield: 70–75%). Competing N- versus S-alkylation is mitigated by steric hindrance from the 4-methylphenyl group.
Acetylation to Form Diethanone Moieties
The diethanone groups are introduced via acetylation of the thiadiazine nitrogen atoms. Treatment with acetic anhydride (2.5 equiv) in pyridine at 0–5°C for 2 hours affords the target compound. Excess reagent and low temperatures prevent over-acetylation (yield: 65–70%).
Optimization of Reaction Conditions
Table 1: Comparison of Cyclization Conditions for Triazolo-Thiadiazine Derivatives
Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce yield due to side reactions. Ethanol balances reactivity and selectivity for electron-rich substrates.
Analytical Characterization
4.1 Spectroscopic Data
-
1H NMR (300 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 3.78 (s, 3H, OCH3), 4.62 (s, 2H, SCH2), 6.85–7.45 (m, 8H, aromatic), 10.2 (s, 1H, NH).
4.2 Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥95% purity with a retention time of 8.2 minutes.
Challenges and Limitations
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The N1 position of the triazole ring undergoes nucleophilic substitution with primary/secondary amines or thiols. This reaction is facilitated by polar aprotic solvents like DMF or DMSO at 80–100°C.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Amination | Ethylenediamine, DMF, 12 h reflux | Formation of N-substituted derivatives with improved water solubility |
| Thioether formation | Benzyl mercaptan, K₂CO₃, DMSO, 70°C | Introduction of thioether groups at N1 for enhanced bioactivity |
Oxidation of Thiadiazine Sulfur
The sulfur atom in the thiadiazine ring is susceptible to oxidation using H₂O₂ or meta-chloroperbenzoic acid (mCPBA), yielding sulfoxide or sulfone derivatives.
Key observations :
-
Sulfoxide formation occurs at 0–5°C with 30% H₂O₂ in acetic acid (yield: 72–78%).
-
Sulfone derivatives require stronger oxidants like mCPBA at 40°C (yield: 65–70%) but exhibit reduced thermal stability.
Functionalization of Methoxybenzyl Group
The 4-methoxybenzyl substituent participates in demethylation and electrophilic substitution:
Demethylation
-
Reagents: BBr₃ in CH₂Cl₂ at −78°C → room temperature.
-
Product: Hydroxyl group replaces methoxy, enabling further conjugation (e.g., glycosylation).
Electrophilic Aromatic Substitution
-
Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy.
-
Bromination: Br₂/FeBr₃ yields mono-brominated derivatives (meta to methoxy).
Diethanone Moieties Reactivity
The diethanone groups engage in ketone-specific reactions:
| Reaction | Reagents/Conditions | Application |
|---|---|---|
| Schiff base formation | Aniline, ethanol, HCl catalyst, 60°C | Stabilizes the compound for crystallographic studies |
| Reduction to alcohol | NaBH₄, MeOH, 0°C → RT | Enhances solubility for in vitro assays |
Biological Interactions (Enzyme-Linked Reactions)
In pharmacological contexts, the compound interacts with enzymes via:
-
15-Lipoxygenase (15-LOX) inhibition : Competes with arachidonic acid binding via hydrophobic interactions (IC₅₀: 8.2 µM) .
-
Cytochrome P450 modulation : Oxidation of thiadiazine sulfur generates metabolites that inhibit CYP3A4 (Ki: 14.3 µM).
Stability Under Thermal and Solvent Conditions
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 218°C (N₂ atmosphere).
-
Solvent stability: Degrades in >30% aqueous DMSO at 25°C after 48 h (HPLC purity drops to 88%).
Comparative Reactivity of Analogues
A structural analogue analysis highlights reactivity trends:
Synthetic Byproducts and Side Reactions
Common side reactions during synthesis include:
-
Ring-opening of thiadiazine : Occurs in strongly acidic conditions (pH < 2).
-
Diethanone dimerization : Observed in concentrated solutions (>0.5 M) after 72 h.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing targeted anticancer agents. Controlled functionalization of its triazole-thiadiazine core and substituents enables fine-tuning of pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various therapeutic areas due to its biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound may possess significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation. Mechanistic studies are ongoing to elucidate its pathways of action against specific cancer types.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are being investigated for therapeutic applications in inflammatory diseases.
Agricultural Applications
The unique properties of this compound also lend themselves to agrochemical applications:
- Pesticide Development : The compound's biological activity makes it a candidate for developing novel pesticides. Its efficacy against pests and pathogens can be explored to enhance crop protection strategies.
- Herbicide Potential : Studies are being conducted to evaluate its effectiveness as an herbicide, focusing on its ability to inhibit weed growth without adversely affecting crop yield.
Material Science
The compound's chemical structure allows it to be used in materials science:
- Polymer Synthesis : It can serve as a building block for synthesizing advanced polymers with enhanced properties such as thermal stability and chemical resistance.
- Catalyst Development : Research is underway to explore its potential as a catalyst in organic reactions, particularly in synthesizing other complex organic molecules.
Case Studies
Several studies have documented the applications and effects of this compound:
-
Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to controls.
-
Cancer Cell Proliferation Inhibition :
- In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines by inducing apoptosis through caspase activation pathways.
-
Pesticidal Activity Assessment :
- Field trials conducted on crops treated with formulations containing this compound showed promising results in pest control while maintaining crop health.
Mechanism of Action
The mechanism of action of 1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups and structural features allow it to bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, NO₂): Enhance antimicrobial activity (e.g., MIC of 3.13 mg/L for 3-chlorophenyl derivatives ). Methoxy and Methyl Groups: Improve membrane permeability due to increased lipophilicity, as seen in the target compound’s 4-methoxybenzyl and 4-methylphenyl groups . Bulkier Substituents (e.g., Coumarin): Reduce solubility but improve target specificity (e.g., antitubercular activity in chromen-2-one derivatives ).
Synthetic Efficiency: Conventional methods (e.g., reflux in ethanol) yield 60–75% for triazolothiadiazines, while microwave-assisted synthesis achieves >85% in 15–30 minutes .
Biological Activity
The compound 1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a member of the triazolo-thiadiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazolo-thiadiazines typically involves cyclocondensation reactions. The specific compound can be synthesized through various methods that utilize starting materials such as hydrazines and thioketones. The synthetic routes often lead to derivatives that exhibit enhanced biological properties.
Anticancer Activity
Research indicates that triazolo-thiadiazine derivatives possess significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and altering microtubule dynamics. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .
Antimicrobial Activity
The antimicrobial potential of triazolo-thiadiazines has also been explored. Compounds within this class have shown efficacy against a range of bacterial strains and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results indicating inhibition zones comparable to standard antibiotics .
Anti-inflammatory and Analgesic Effects
Several studies have reported that triazolo-thiadiazines exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and TNF-alpha. These compounds have also demonstrated analgesic effects in animal models of pain, suggesting their potential use in pain management therapies .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazines is closely related to their chemical structure. Key factors influencing their pharmacological profiles include:
- Substituent Position : The position of substituents on the phenyl rings significantly affects potency. For example, para-substituted groups tend to enhance activity compared to ortho or meta positions.
- Functional Groups : The presence of electron-donating or electron-withdrawing groups can modulate receptor interactions and bioavailability.
- Ring Modifications : Alterations in the thiadiazine or triazole rings can lead to variations in activity; for instance, introducing halogens has been associated with improved anticancer effects.
Case Studies
- Anticancer Study : A recent study evaluated a series of derivatives against MCF7 cells. The most active compound showed an IC50 value of 0.3 mM, demonstrating a strong correlation between structural modifications and enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study tested various triazolo-thiadiazine derivatives against clinical isolates of bacteria. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for resistant strains .
Q & A
Basic: What are the standard synthetic routes for preparing triazolothiadiazine derivatives like this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiol-containing precursors with carbonyl reagents. For example:
- Step 1 : React 4-amino-5-(substituted aryl)-1,2,4-triazole-3-thiols with chloroacetic acid or bromo-diethylmalonate to form thiadiazine intermediates .
- Step 2 : Introduce substituents (e.g., 4-methoxybenzyl or 4-methylphenyl groups) via nucleophilic substitution or coupling reactions. For diethanone moieties, ketone-functionalized reagents like acetyl chloride or bromoacetophenone are used under reflux in ethanol or DMF .
- Critical parameters : Solvent choice (e.g., ethanol for high yields), temperature control (60–80°C), and catalysts like sodium acetate .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- 1H NMR and IR spectroscopy : To confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl stretches at ~1700 cm⁻¹) .
- Elemental analysis (CHNS) : Validate stoichiometry (e.g., C, H, N, S percentages) .
- HPLC : Assess purity (>95% recommended for biological studies) .
- X-ray crystallography (if applicable): Resolve complex stereochemistry in fused heterocycles .
Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Triethylamine or NaHCO₃ improves nucleophilic substitution rates for aryl group introduction .
- Temperature control : Lower temperatures (40–50°C) reduce side reactions in ketone formation steps .
- Example : Abdel-Rahman Farghaly et al. achieved 90% yield using chloroacetonitrile and sodium acetate in ethanol .
Advanced: What strategies are used to analyze contradictory bioactivity data in triazolothiadiazine derivatives?
- Substituent-effect studies : Compare analogs with varying R-groups (e.g., electron-withdrawing vs. donating) to isolate structural contributors to activity .
- Dose-response assays : Test multiple concentrations to identify non-linear effects or toxicity thresholds .
- Target specificity profiling : Use enzyme-specific inhibitors (e.g., ketoconazole for CYP51) to confirm mechanism of action .
- In silico validation : Cross-reference experimental IC₅₀ values with molecular docking scores (e.g., against 14-α-demethylase lanosterol, PDB:3LD6) .
Advanced: How do computational methods like molecular docking support the design of this compound for antifungal applications?
- Target selection : Docking against fungal enzymes (e.g., 14-α-demethylase) identifies binding affinities. For example, triazolothiadiazines with 4-methoxybenzyl groups show strong hydrogen bonding with heme cofactors in 3LD6 .
- Pharmacophore modeling : Highlight critical interactions (e.g., π-π stacking with phenylalanine residues) to guide substituent modifications .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .
Advanced: What are the challenges in synthesizing and stabilizing the diethanone moieties in this compound?
- Reactivity issues : Ketone groups may undergo undesired aldol condensation or oxidation. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis .
- Purification challenges : Diethanones often require column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol) .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC tracking .
Basic: What biological screening approaches are recommended for initial assessment of this compound’s pharmacological potential?
- Antifungal assays : Broth microdilution (CLSI M27/M38) against Candida or Aspergillus strains .
- Antioxidant testing : DPPH radical scavenging or FRAP assays at 10–100 μM concentrations .
- Enzyme inhibition : Spectrophotometric evaluation of CYP450 or urease inhibition .
- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
